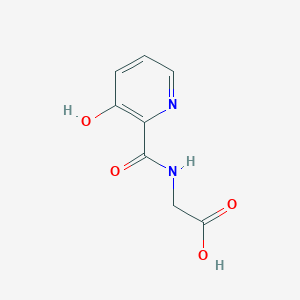

2-(3-Hydroxypicolinamido)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQMRNMMPSNPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3458-69-3 | |

| Record name | 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of 2-(3-Hydroxypicolinamido)acetic Acid: A Potent Inhibitor of 2OG Oxygenases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases are a large superfamily of enzymes that play crucial roles in various biological processes, including DNA/RNA repair, histone demethylation, and hypoxia sensing. Their involvement in the pathophysiology of numerous diseases, including cancer, has made them attractive targets for therapeutic intervention. This technical guide focuses on the discovery and characterization of 2-(3-Hydroxypicolinamido)acetic acid, a small molecule inhibitor of 2OG oxygenases, with a particular emphasis on its activity against the Escherichia coli AlkB protein and its human homologues, which are involved in nucleic acid demethylation.

Core Discovery and Mechanism of Action

2-(3-Hydroxypicolinamido)acetic acid was identified as a potent inhibitor of the 2OG-dependent nucleic acid demethylase AlkB through an innovative screening method known as Dynamic Combinatorial Mass Spectrometry (DCMS). This technique allows for the rapid identification of enzyme inhibitors from a library of building blocks that can reversibly combine in the presence of the target protein. The most potent binders are amplified and subsequently identified by mass spectrometry.

The mechanism of action of 2-(3-Hydroxypicolinamido)acetic acid is based on its ability to chelate the active site Fe(II) ion and mimic the binding of the co-substrate 2-oxoglutarate, thereby competitively inhibiting the enzyme. Structural studies have confirmed that the hydroxypicolinamide moiety coordinates the iron center, while the acetic acid portion occupies the binding site of the C5-carboxylate of 2OG.

Quantitative Inhibition Data

The inhibitory potency of 2-(3-Hydroxypicolinamido)acetic acid and related analogs was evaluated against AlkB and other human 2OG oxygenases to assess both its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Enzyme | IC50 (μM)[1][2] |

| 2-(3-Hydroxypicolinamido)acetic acid | AlkB | 3.4 |

| N-Oxalylglycine | AlkB | >1000 |

| 3-Mercaptosuccinic acid | AlkB | 150 |

| 2-(Picolinamido)acetic acid | AlkB | >1000 |

| 2-(3-Hydroxypicolinamido)propanoic acid | AlkB | 10.2 |

| 2-(3-Hydroxypicolinamido)acetic acid | FTO | >250 |

| 2-(3-Hydroxypicolinamido)acetic acid | JMJD2A | >250 |

Experimental Protocols

AlkB Inhibition Assay (Formaldehyde Dehydrogenase-Coupled Assay)

This continuous, fluorescence-based assay measures the production of formaldehyde (B43269), a byproduct of the AlkB-catalyzed demethylation of methylated DNA.

Materials:

-

Recombinant E. coli AlkB protein

-

Methylated single-stranded DNA (ssDNA) substrate (e.g., 1-methyladenine (B1486985) or 3-methylcytosine (B1195936) containing oligonucleotide)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM 2-oxoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbic acid

-

Formaldehyde Dehydrogenase (FDH)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Test inhibitor (e.g., 2-(3-Hydroxypicolinamido)acetic acid) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture containing assay buffer, FDH, and NAD+ in a 96-well microplate.

-

Add the methylated ssDNA substrate to the reaction mixture.

-

Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding the AlkB enzyme.

-

Monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time at a constant temperature (e.g., 37°C) using a microplate reader. The fluorescence is a result of the FDH-catalyzed conversion of formaldehyde and NAD+ to formate (B1220265) and NADH.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography for Inhibitor-Enzyme Complex

Determining the crystal structure of AlkB in complex with 2-(3-Hydroxypicolinamido)acetic acid provides insights into the binding mode and mechanism of inhibition.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant AlkB to high homogeneity.

-

Crystallization:

-

Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

-

Mix the purified AlkB protein with the inhibitor in a molar excess.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure by molecular replacement using a known AlkB structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure to achieve good agreement with the experimental data.

-

Signaling Pathways and Logical Relationships

The inhibition of AlkB has significant downstream consequences on cellular processes, particularly in the context of DNA damage and repair. The following diagrams illustrate the logical workflow of inhibitor discovery and the signaling pathway affected by AlkB inhibition.

References

Synthesis Protocol for 2-(3-Hydroxypicolinamido)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis protocol for 2-(3-hydroxypicolinamido)acetic acid, a molecule of interest in medicinal chemistry, particularly as a 2-oxoglutarate (2OG) oxygenase inhibitor. This document outlines two robust amide coupling methodologies for its synthesis, starting from commercially available precursors: 3-hydroxypicolinic acid and glycine (B1666218) ethyl ester hydrochloride. Detailed experimental procedures, quantitative data for starting materials, and predicted characterization data for the final product are presented. Additionally, this guide includes schematic diagrams illustrating the synthetic workflow and reaction pathway to facilitate a clear understanding of the process.

Introduction

2-(3-Hydroxypicolinamido)acetic acid has been identified as a noteworthy inhibitor of 2OG oxygenases, a broad family of enzymes involved in various physiological and pathological processes. Its potential as a functional probe for therapeutic research underscores the need for a well-documented and reproducible synthetic route. This guide details a two-step synthesis involving an initial amide bond formation followed by ester hydrolysis, providing researchers with the necessary information to produce this compound for further investigation.

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the starting materials and the target compound is provided below. Please note that the data for the final product, 2-(3-hydroxypicolinamido)acetic acid, is predicted based on its chemical structure and data from analogous compounds, as specific experimental data was not found in the reviewed literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 213-218 | Light yellow crystalline solid |

| Glycine Ethyl Ester Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 145-146 | White crystalline solid |

| 2-(3-Hydroxypicolinamido)acetic acid | C₈H₈N₂O₄ | 196.16 | Not Reported (Predicted: >200 °C, with decomposition) | Predicted: Off-white to light brown solid |

Synthetic Workflow

The overall synthesis is envisioned as a two-stage process: first, the coupling of the carboxylic acid and the amine (as its ethyl ester), and second, the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Overall synthetic workflow for 2-(3-hydroxypicolinamido)acetic acid.

Experimental Protocols

Two alternative and reliable protocols for the amide coupling step are provided below, followed by a standard procedure for the final ester hydrolysis.

Amide Coupling: Protocol A - Using EDC/HOBt

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Materials:

-

3-Hydroxypicolinic acid (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-hydroxypicolinic acid in anhydrous DMF, add glycine ethyl ester hydrochloride and the base (DIEA or TEA).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HOBt, followed by the portion-wise addition of EDC.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-hydroxypicolinamido)acetate.

Amide Coupling: Protocol B - Using HATU

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

-

3-Hydroxypicolinic acid (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.1 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-hydroxypicolinic acid, glycine ethyl ester hydrochloride, and HATU in anhydrous DMF.

-

Cool the mixture to 0 °C and add DIEA dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with water and extract with ethyl acetate.

-

Perform aqueous work-up as described in Protocol A.

-

Dry the organic layer and evaporate the solvent to yield the crude ethyl 2-(3-hydroxypicolinamido)acetate.

Ester Hydrolysis

Materials:

-

Crude ethyl 2-(3-hydroxypicolinamido)acetate (1.0 eq)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 1:1 mixture)

Procedure:

-

Dissolve the crude ester in a mixture of THF and water.

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure 2-(3-hydroxypicolinamido)acetic acid.

Reaction Pathway

The chemical transformation from the starting materials to the final product is depicted below.

Initial Characterization of 2-(3-Hydroxypicolinamido)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of 2-(3-Hydroxypicolinamido)acetic acid, a notable inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. The document details its physicochemical properties, a summary of its synthesis, and its inhibitory activity against its target enzyme. Detailed experimental protocols for the characterization and biological evaluation of this compound are also provided, along with visualizations of key processes to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, epigenetics, and drug discovery.

Introduction

2-(3-Hydroxypicolinamido)acetic acid has emerged as a significant small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes involved in various physiological and pathological processes, including nucleic acid repair and epigenetic modifications. First identified through dynamic combinatorial mass spectrometry, this compound serves as a valuable chemical probe for studying the function of these enzymes and as a lead compound for the development of novel therapeutics.[1] This guide summarizes the foundational data on its synthesis, properties, and biological activity.

Physicochemical Properties

The fundamental physicochemical properties of 2-(3-Hydroxypicolinamido)acetic acid are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | 2-(3-Hydroxypicolinamido)acetic acid | N/A |

| CAS Number | 3458-69-3 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO and aqueous buffers | Inferred from assay conditions |

Synthesis

The synthesis of 2-(3-Hydroxypicolinamido)acetic acid is achieved through a standard amide coupling reaction between 3-hydroxypicolinic acid and glycine (B1666218) methyl ester, followed by saponification of the resulting ester to yield the final carboxylic acid.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure based on standard peptide coupling and saponification reactions as would be detailed in the supporting information of the primary literature.

Step 1: Synthesis of Methyl 2-(3-hydroxypicolinamido)acetate

-

To a solution of 3-hydroxypicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add glycine methyl ester hydrochloride (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl 2-(3-hydroxypicolinamido)acetate.

Step 2: Synthesis of 2-(3-Hydroxypicolinamido)acetic acid

-

Dissolve methyl 2-(3-hydroxypicolinamido)acetate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Hydroxypicolinamido)acetic acid.

Biological Activity

2-(3-Hydroxypicolinamido)acetic acid is an inhibitor of the 2-oxoglutarate (2OG) dependent nucleic acid demethylase AlkB.[1] These enzymes play a crucial role in DNA and RNA repair by removing alkylation damage. The inhibitory activity of the title compound against AlkB is summarized in the table below.

| Target Enzyme | IC₅₀ (μM) | Reference |

| AlkB | 3.4 | [1] |

The mechanism of inhibition involves the coordination of the inhibitor to the active site Fe(II) ion, mimicking the binding of the co-substrate 2-oxoglutarate. This competitive inhibition prevents the binding of 2-oxoglutarate and subsequent demethylation of the nucleic acid substrate.

Detailed Experimental Protocol: AlkB Inhibition Assay

The following is a generalized fluorescence-based assay protocol for determining the inhibitory activity of compounds against AlkB, adapted from established methods.[2][3] This assay measures the production of formaldehyde, a byproduct of the demethylation reaction.

Materials:

-

AlkB enzyme (purified)

-

Methylated single-stranded DNA (ssDNA) substrate (e.g., containing 1-methyladenine)

-

2-Oxoglutarate (2OG)

-

Ammonium (B1175870) iron(II) sulfate

-

Ascorbic acid

-

HEPES buffer (pH 7.5)

-

Formaldehyde dehydrogenase (FDH)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

2-(3-Hydroxypicolinamido)acetic acid (test inhibitor)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 µM ammonium iron(II) sulfate, and 1 mM ascorbic acid.

-

Prepare serial dilutions of 2-(3-Hydroxypicolinamido)acetic acid in the reaction buffer.

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

Varying concentrations of the inhibitor

-

Methylated ssDNA substrate (final concentration, e.g., 200 nM)

-

2-Oxoglutarate (final concentration, e.g., 100 µM)

-

Formaldehyde dehydrogenase (final concentration, e.g., 0.2 U/well)

-

NAD⁺ (final concentration, e.g., 500 µM)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding AlkB enzyme (final concentration, e.g., 50 nM) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time, which corresponds to the production of NADH.

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

2-(3-Hydroxypicolinamido)acetic acid is a well-characterized inhibitor of the 2-oxoglutarate dependent demethylase AlkB. Its straightforward synthesis and potent, competitive inhibitory activity make it a valuable tool for studying the biological roles of this enzyme family. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and to develop further generations of 2OG oxygenase inhibitors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Hydroxypicolinamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Hydroxypicolinamido)acetic acid, a molecule of interest in drug discovery, particularly as a 2OG oxygenase inhibitor. Due to the limited availability of experimentally determined data for this specific compound in public-domain literature, this document also provides data for structurally related compounds to offer a comparative context. Furthermore, this guide outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa, to aid researchers in the empirical characterization of this and similar molecules.

Introduction

2-(3-Hydroxypicolinamido)acetic acid (CAS No: 3458-69-3) is a small molecule that has garnered interest for its biological activity. Notably, it has been identified as a 2OG oxygenase inhibitor with an IC50 value of 3.4 μM.[1] Understanding the physicochemical properties of such a compound is a critical component of the drug development process, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy. This guide serves to consolidate the available information and provide a framework for the experimental determination of its core physicochemical characteristics.

Core Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for 2-(3-Hydroxypicolinamido)acetic acid. The following tables summarize the available information for the target compound and related picolinic acid derivatives for comparative analysis.

Table 1: General Properties of 2-(3-Hydroxypicolinamido)acetic acid

| Property | Value | Source |

| CAS Number | 3458-69-3 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| IUPAC Name | 2-((3-hydroxypyridine-2-carboxamido)acetic acid | N/A |

Table 2: Experimental and Predicted Physicochemical Data

| Property | 2-(3-Hydroxypicolinamido)acetic acid | Picolinic Acid (Parent Compound) | 3,5-di-MeO-BzO-Picolinic Acid Derivative |

| Melting Point (°C) | Data not available | 136-138 | 112-114[2] |

| Water Solubility | Data not available | Very soluble (862.5 g/kg at ~20°C)[3] | Data not available |

| Solubility in Ethanol | Data not available | Less soluble (57.1 g/kg at ~20°C)[3] | Data not available |

| Solubility in Acetonitrile | Data not available | Even less soluble (17.0 g/kg at ~20°C)[3] | Data not available |

| pKa | Data not available | 1.0 (pyridinium ion), 5.2 (carboxylic acid) | Data not available |

| LogP (predicted) | Data not available | -0.6 | Data not available |

Note: The pKa and LogP values for picolinic acid are widely documented and serve as a baseline for predicting the behavior of its derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 2-(3-Hydroxypicolinamido)acetic acid.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 2-(3-Hydroxypicolinamido)acetic acid is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.

Solubility Determination

Solubility in various solvents is a critical parameter for drug formulation and understanding in vivo behavior.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, DMSO, and buffered aqueous solutions at different pH values.

-

Sample Preparation: An excess amount of 2-(3-Hydroxypicolinamido)acetic acid is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 2-(3-Hydroxypicolinamido)acetic acid is dissolved in a known volume of water or a water-cosolvent mixture.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For a compound with multiple ionizable groups, multiple inflection points may be observed.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like 2-(3-Hydroxypicolinamido)acetic acid.

Caption: General workflow for the characterization of a novel compound.

Logical Relationship for Solubility Testing

The following diagram illustrates the logical steps involved in determining the solubility of a compound in different types of solvents.

Caption: Decision tree for qualitative solubility testing.

Conclusion

While 2-(3-Hydroxypicolinamido)acetic acid has been identified as a biologically active molecule, a comprehensive, publicly available profile of its experimentally determined physicochemical properties is currently lacking. This technical guide has consolidated the known information and provided detailed, standard protocols for the empirical determination of its melting point, solubility, and pKa. The data from related picolinic acid derivatives offers a valuable point of reference for researchers. The experimental characterization outlined herein is essential for advancing the understanding of this compound and facilitating its potential development as a therapeutic agent. It is recommended that researchers working with this molecule perform these fundamental experiments to build a robust data package to guide future studies.

References

Biochemical Profile of 2-(3-Hydroxypicolinamido)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxypicolinamido)acetic acid is a recognized inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemical profile of this compound, including its mechanism of action, quantitative inhibitory data, and the downstream signaling pathways it potentially modulates. Detailed experimental protocols for relevant assays and a method for its chemical synthesis are also presented to facilitate further research and development.

Introduction

2-Oxoglutarate (2OG) dependent oxygenases are non-heme iron-containing enzymes that play critical roles in diverse biological processes, including DNA/RNA repair, histone demethylation, and cellular signaling. The AlkB family of proteins, a prominent subgroup of 2OG oxygenases, are nucleic acid demethylases that repair alkylated DNA and RNA bases. Given their involvement in epigenetic regulation and the maintenance of genomic stability, inhibitors of these enzymes are of significant interest for therapeutic applications, particularly in oncology. 2-(3-Hydroxypicolinamido)acetic acid has emerged as a noteworthy inhibitor of this enzyme class, necessitating a detailed understanding of its biochemical characteristics.

Mechanism of Action

2-(3-Hydroxypicolinamido)acetic acid functions as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases. Its mechanism of action is predicated on its structural similarity to the co-substrate 2-oxoglutarate, allowing it to bind to the active site of the enzyme. This binding event precludes the binding of the endogenous 2OG, thereby inhibiting the catalytic activity of the enzyme.

The following diagram illustrates the general mechanism of 2OG-dependent oxygenases and the proposed inhibitory action of 2-(3-Hydroxypicolinamido)acetic acid.

The Dawn of 2-Oxoglutarate Oxygenase Inhibition: A Technical Guide to Early-Stage Hydroxypicolinate and Analog Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on hydroxypicolinate and analogous inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. We delve into the core mechanism of action, present comparative quantitative data for seminal inhibitor compounds, and provide detailed experimental protocols for key assays that enabled their characterization. This document serves as a comprehensive resource for understanding the origins of a critical class of chemical probes and therapeutic candidates.

Introduction to 2-Oxoglutarate Oxygenases and Early Inhibitor Scaffolds

The 2-oxoglutarate (2OG) dependent oxygenases are a vast superfamily of non-heme iron enzymes that catalyze a wide array of oxidation reactions crucial to biology. In humans, these enzymes regulate processes including hypoxic sensing (e.g., Prolyl Hydroxylase Domain enzymes, PHDs), epigenetic modifications (e.g., Jumonji-C domain-containing histone demethylases, KDMs), and collagen biosynthesis (e.g., prolyl 4-hydroxylase, P4H).[1][2] Their catalytic cycle depends on the binding of Fe(II), the co-substrate 2OG, and molecular oxygen to the active site.[3]

The critical role of these enzymes in pathophysiology, particularly in cancer and anemia, spurred early interest in the development of small molecule inhibitors.[1][2][4] The first generation of inhibitors was largely composed of 2OG structural analogues. Among the most important and widely studied of these early compounds were N-oxalylglycine (NOG) and pyridine-2,4-dicarboxylic acid (2,4-PDCA), which laid the groundwork for the development of more complex inhibitors like the hydroxypicolinate-based IOX1.[4][5][6][7] These molecules act as competitive inhibitors with respect to 2OG and chelate the active site Fe(II) ion, thereby arresting the catalytic cycle.[2][6]

Mechanism of Inhibition

Early hydroxypicolinate and analog inhibitors function primarily as 2-oxoglutarate mimetics. Their mechanism involves two key interactions within the enzyme's active site:

-

Competitive Binding : The inhibitor occupies the binding site of the natural co-substrate, 2-oxoglutarate.

-

Metal Chelation : A key structural motif, typically a carboxylate group and a nearby nitrogen or oxygen atom, forms a bidentate chelate with the catalytic Fe(II) ion, preventing the binding of oxygen and 2OG.[8]

This dual-action mechanism makes these compounds potent and effective tools for studying 2OG oxygenase function. The crystal structure of Factor Inhibiting HIF (FIH) in complex with N-oxalylglycine provided early, definitive evidence of this binding mode.[2][9]

Quantitative Inhibitor Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the foundational broad-spectrum inhibitors N-oxalylglycine (NOG), pyridine-2,4-dicarboxylic acid (2,4-PDCA), and the later-generation 5-carboxy-8-hydroxyquinoline (IOX1) against a panel of human 2OG oxygenases. These data highlight the varying potency and selectivity profiles of these seminal compounds.

Table 1: IC50 Values (µM) of Early Broad-Spectrum Inhibitors

| Target Enzyme Family | Target Enzyme | N-Oxalylglycine (NOG) | Pyridine-2,4-dicarboxylate (2,4-PDCA) | IOX1 |

|---|---|---|---|---|

| HIF Hydroxylases | PHD1 | 2.1[10] | - | - |

| PHD2 | 5.6[10] | ~100[11] | - | |

| FIH | - | ~4.7[3] | - | |

| Histone Demethylases | KDM4E (JMJD2E) | 24[10] | ~0.3[11] | 2.3[12] |

| KDM2A (JMJD1) | - | - | 1.8[12] | |

| KDM3A | - | - | 0.1[12] | |

| KDM4C (JMJD2C) | 500[10] | - | 0.6[12] | |

| KDM6B (JMJD3) | - | - | 1.4[12] | |

| Other | AspH | - | ~0.03[11] | - |

| | RIOX2 | - | ~4.7[3] | - |

Key Experimental Protocols

The characterization of these inhibitors relied on robust in vitro enzyme assays. Below are detailed methodologies for two common techniques used in early studies: Mass Spectrometry and AlphaScreen.

MALDI-TOF Mass Spectrometry Inhibition Assay

This label-free method directly measures the enzymatic conversion of a substrate peptide to its hydroxylated product, allowing for precise quantification of inhibition.

Methodology:

-

Reagent Preparation :

-

Assay Buffer: 50 mM HEPES or Tris, pH 7.5.

-

Enzyme: Purified recombinant 2OG oxygenase (e.g., PHD2, FIH) to a final concentration of 0.1-0.5 µM.

-

Peptide Substrate: Synthetic peptide corresponding to the target sequence (e.g., a fragment of HIF-1α) to a final concentration of 2-10 µM.

-

Cofactors: Prepare stock solutions of 2-oxoglutarate (2-10 µM final), Ferrous Sulfate or Ammonium Iron(II) Sulfate (10-50 µM final), and L-ascorbic acid (100 µM final).

-

Inhibitor: Prepare serial dilutions of the test compound (e.g., NOG, 2,4-PDCA) in DMSO.

-

-

Reaction Execution :

-

In a 96-well plate or microcentrifuge tubes, combine the assay buffer, inhibitor dilution, peptide substrate, 2OG, Fe(II), and ascorbic acid.

-

Initiate the reaction by adding the enzyme. The typical final reaction volume is 20-50 µL.

-

Incubate the reaction at room temperature or 37°C for 20-60 minutes.

-

-

Sample Analysis :

-

Quench the reaction by adding an equal volume of a stop solution, typically 0.1% trifluoroacetic acid (TFA) or methanol.

-

Mix a small aliquot (e.g., 1 µL) of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to air-dry.

-

Acquire mass spectra, identifying the peaks for the unmodified substrate and the hydroxylated product (mass shift of +16 Da).

-

-

Data Interpretation :

-

Calculate the percent conversion by determining the ratio of the product peak intensity to the sum of the substrate and product peak intensities.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[13]

-

AlphaScreen® Inhibition Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive method well-suited for high-throughput screening. The assay measures the product of an enzymatic reaction, such as the hydroxylation of a biotinylated peptide.

Methodology:

-

Reagent Preparation :

-

Assay Buffer: 50 mM HEPES, 0.1% BSA, 0.01% Tween-20, pH 7.5.

-

Enzyme and Substrate: Use a biotinylated peptide substrate and a specific antibody that recognizes the hydroxylated epitope.

-

Cofactors: 2-oxoglutarate (2-10 µM final), Fe(II) (1-20 µM final), and L-ascorbic acid (100-200 µM final).

-

Detection Reagents: Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads.

-

Inhibitor: Prepare serial dilutions of the test compound in DMSO.

-

-

Reaction Execution :

-

In a low-volume 384-well plate, add the assay buffer, inhibitor, biotinylated peptide substrate, cofactors, and the enzyme. The typical final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.

-

-

Detection :

-

Stop the reaction by adding a quench/detection buffer containing EDTA, the specific antibody, and the AlphaScreen beads.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow the beads and antibody-antigen complex to associate.

-

Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 520-620 nm).

-

-

Data Interpretation :

Conclusion

The early studies on N-oxalylglycine, pyridine-2,4-dicarboxylate, and their derivatives were pivotal in establishing the field of 2-oxoglutarate oxygenase inhibition. These foundational 2OG mimetics not only validated the active site as a druggable target but also provided the essential chemical tools that enabled the functional characterization of numerous enzymes in this superfamily. The quantitative data and experimental methodologies developed during this period formed the bedrock upon which subsequent, more selective, and clinically relevant inhibitors have been built. Understanding these origins is essential for researchers continuing to innovate in this critical area of drug discovery.

References

- 1. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical and Structural Insights into FIH‐Catalysed Hydroxylation of Transient Receptor Potential Ankyrin Repeat Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (CAS 3458-69-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, identified by CAS number 3458-69-3, is a pivotal molecule in the study of oxygen-sensing pathways and the development of therapeutics targeting hypoxia-related diseases. This technical guide provides a comprehensive overview of its properties, discovery, and mechanism of action. As a potent inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, this compound has significant implications for modulating the hypoxia-inducible factor (HIF) signaling pathway. This document details its physicochemical characteristics, a general synthesis protocol, and its biological function, with a focus on its role in the stabilization of HIF-1α.

Physicochemical Properties

A summary of the key physicochemical properties of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| CAS Number | 3458-69-3 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO |

| InChI Key | IZQMRNMMPSNPJM-UHFFFAOYSA-N |

Discovery and Synthesis

The precise details of the initial discovery of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine are not extensively documented in publicly available literature. However, its structural motif is characteristic of a class of compounds designed to mimic 2-oxoglutarate, the natural substrate of many dioxygenases. The synthesis of related N-acylamino acids has been explored in various contexts. A general synthetic approach for this class of compounds involves the coupling of a carboxylic acid with an amino acid ester, followed by hydrolysis.

General Synthesis Protocol

A representative synthetic route to N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine involves a two-step process:

-

Amide Coupling: 3-Hydroxy-2-pyridinecarboxylic acid is activated, for example, using a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). The activated acid is then reacted with the ethyl ester of glycine (B1666218) in a suitable aprotic solvent, such as dimethylformamide (DMF), to form the corresponding ethyl ester intermediate.

-

Ester Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions, typically using an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide in a solvent mixture such as tetrahydrofuran (B95107) (THF) and water, to yield the final product, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine. The product can then be purified by standard techniques such as recrystallization or chromatography.

Mechanism of Action: Inhibition of Prolyl Hydroxylases and HIF-1α Stabilization

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a critical role in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.

The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHD enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

In hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their co-substrate, molecular oxygen. This prevents the hydroxylation of HIF-1α, leading to its stabilization. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This initiates the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, by inhibiting PHD enzymes, mimics the hypoxic state. It competes with the natural co-substrate, 2-oxoglutarate, for the active site of PHDs, thereby preventing the hydroxylation of HIF-1α even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-1α and the subsequent activation of its downstream target genes.

Experimental Protocols

The biological activity of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is primarily assessed through its ability to inhibit PHD enzymes and consequently stabilize HIF-1α. Below are generalized protocols for these assays.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of a specific PHD isoform (e.g., PHD2).

-

Reagents and Materials:

-

Recombinant human PHD2 enzyme.

-

HIF-1α peptide substrate containing the proline residue to be hydroxylated.

-

2-Oxoglutarate.

-

Ascorbate.

-

Fe(II).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (test compound).

-

Detection reagent (e.g., an antibody that specifically recognizes hydroxylated HIF-1α, or a coupled enzyme system that detects succinate (B1194679) formation).

-

96-well microplate.

-

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II). b. Add varying concentrations of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine or a vehicle control (e.g., DMSO) to the wells of the microplate. c. Initiate the reaction by adding 2-oxoglutarate. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration. e. Stop the reaction. f. Detect the amount of hydroxylated product or succinate formed using a suitable detection method (e.g., ELISA, fluorescence, or luminescence). g. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to increase the levels of HIF-1α protein in cultured cells.

-

Reagents and Materials:

-

Human cell line (e.g., HEK293T, HeLa).

-

Cell culture medium and supplements.

-

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against HIF-1α.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine or a vehicle control for a specified time (e.g., 4-8 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using the BCA assay. e. Separate equal amounts of protein from each sample by SDS-PAGE. f. Transfer the separated proteins to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. k. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. l. Quantify the band intensities to determine the relative increase in HIF-1α levels.

Conclusion

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (CAS 3458-69-3) is a valuable research tool for investigating the HIF signaling pathway and other 2-oxoglutarate-dependent oxygenase-mediated processes. Its ability to stabilize HIF-1α under normoxic conditions provides a powerful method for studying the downstream effects of HIF activation. This technical guide has provided a foundational understanding of its properties, a general synthetic approach, and its mechanism of action, along with standardized experimental protocols for its characterization. Further research into this and related molecules holds significant promise for the development of novel therapeutics for a range of ischemic and other diseases.

Theoretical Binding Studies of 2-(3-Hydroxypicolinamido)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxypicolinamido)acetic acid is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes involved in various physiological processes, including DNA repair, hypoxia sensing, and fatty acid metabolism. This technical guide provides an in-depth analysis of the theoretical and structural basis for the binding of 2-(3-Hydroxypicolinamido)acetic acid to its target, with a focus on the bacterial DNA repair enzyme AlkB, a well-studied member of the 2OG oxygenase family.

Due to the inaccessibility of the full text of the primary research article by Woon et al. (2012), which first reported this inhibitor, the experimental and computational protocols detailed below are representative methodologies employed in the field for characterizing such interactions. The core of the binding analysis is based on the publicly available crystal structure of the inhibitor in complex with AlkB.

Quantitative Binding Data

The following table summarizes the key quantitative data available for the binding of 2-(3-Hydroxypicolinamido)acetic acid to the E. coli AlkB protein.

| Parameter | Value | Target Protein | Reference |

| IC50 | 3.4 µM | E. coli AlkB | Woon EC, et al. (2012)[1] |

| PDB ID | 3T3Y | E. coli AlkB | RCSB Protein Data Bank[2] |

| Resolution | 2.00 Å | E. coli AlkB | RCSB Protein Data Bank[2] |

Binding Mode and Molecular Interactions

The crystal structure of E. coli AlkB in complex with 2-(3-Hydroxypicolinamido)acetic acid (PDB ID: 3T3Y) reveals the precise binding mode of the inhibitor within the enzyme's active site. The inhibitor occupies the binding pocket of the co-substrate 2-oxoglutarate and chelates the active site iron atom.

The key interactions observed in the crystal structure are:

-

Metal Chelation: The 3-hydroxy group of the picolinamide (B142947) ring, the nitrogen atom of the pyridine (B92270) ring, and the carbonyl oxygen of the amide linker form a tridentate chelation with the Fe(III) ion in the active site. This interaction is crucial for the inhibitory activity, as it mimics the binding of the natural co-substrate, 2-oxoglutarate.

-

Hydrogen Bonding: The carboxylate group of the acetic acid moiety forms hydrogen bonds with the side chains of active site residues, further anchoring the inhibitor in the binding pocket.

-

Hydrophobic Interactions: The pyridine ring of the inhibitor is involved in hydrophobic interactions with surrounding nonpolar residues, contributing to the overall binding affinity.

A detailed analysis of the specific residues involved in these interactions can be performed using molecular visualization software with the 3T3Y PDB file.

Experimental Protocols

The following are representative experimental protocols for determining the inhibitory activity and binding of compounds like 2-(3-Hydroxypicolinamido)acetic acid against 2OG oxygenases.

Protocol 1: AlkB Inhibition Assay (Fluorescence-Based)

This protocol is a continuous, fluorescence-based assay to determine the kinetic parameters of AlkB inhibition. It couples the demethylation activity of AlkB to the production of a fluorescent signal.

Principle: AlkB-catalyzed demethylation of a methylated DNA substrate produces formaldehyde (B43269). Formaldehyde dehydrogenase (FDH) then oxidizes formaldehyde to formate, which is coupled to the reduction of NAD+ to the fluorescent NADH.

Materials:

-

AlkB enzyme

-

Methylated single-stranded DNA (ssDNA) substrate (e.g., containing 1-methyladenine)

-

Formaldehyde dehydrogenase (FDH)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM FeSO4, 1 mM 2-oxoglutarate, 2 mM L-ascorbate)

-

Inhibitor stock solution (2-(3-Hydroxypicolinamido)acetic acid in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, FDH, and NAD+ in each well of the 96-well plate.

-

Add varying concentrations of the inhibitor (2-(3-Hydroxypicolinamido)acetic acid) to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the AlkB enzyme and the methylated ssDNA substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for NADH (e.g., Ex: 340 nm, Em: 460 nm).

-

Monitor the increase in fluorescence over time. The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: General Molecular Docking Workflow

This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of an inhibitor to its target protein.

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

-

Protein preparation tools

Procedure:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., AlkB, from the PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the residues.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the inhibitor (2-(3-Hydroxypicolinamido)acetic acid).

-

Assign appropriate atom types and charges.

-

Minimize the energy of the ligand structure.

-

-

Binding Site Definition:

-

Define the binding site on the protein. This can be done by specifying a grid box around the known active site or by using the coordinates of a co-crystallized ligand.

-

-

Docking Simulation:

-

Run the molecular docking algorithm to generate a series of possible binding poses of the ligand within the protein's active site.

-

The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses in the context of the protein's binding site.

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) for each pose.

-

Compare the predicted binding mode with experimental data (e.g., from crystallography) if available.

-

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the study of 2-(3-Hydroxypicolinamido)acetic acid binding.

Caption: Experimental workflow for the discovery and characterization of 2-(3-Hydroxypicolinamido)acetic acid.

Caption: Key molecular interactions of 2-(3-Hydroxypicolinamido)acetic acid in the AlkB active site.

Conclusion

The available structural and inhibitory data strongly support a model where 2-(3-Hydroxypicolinamido)acetic acid acts as a potent inhibitor of the 2OG oxygenase AlkB by effectively mimicking the binding of the natural co-substrate, 2-oxoglutarate. Its tridentate chelation of the active site iron is the primary anchor for its binding, which is further stabilized by hydrogen bonding and hydrophobic interactions. The detailed understanding of this binding mode, primarily derived from the crystal structure, provides a solid foundation for the structure-based design of more potent and selective inhibitors targeting this important class of enzymes. Further computational studies, such as molecular dynamics simulations and free energy calculations, could provide deeper insights into the binding thermodynamics and kinetics, aiding in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 2-(3-Hydroxypicolinamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxypicolinamido)acetic acid is a small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a reported IC50 value of 3.4 μM for this enzyme class.[1][2] This compound is of significant interest for its potential to modulate cellular pathways regulated by these enzymes, particularly the hypoxia-inducible factor (HIF) signaling pathway. The primary targets within this pathway are the HIF prolyl hydroxylases (PHDs), which are 2OG-dependent dioxygenases responsible for the degradation of HIF-1α under normoxic conditions.[3][4][5] By inhibiting PHDs, 2-(3-Hydroxypicolinamido)acetic acid can stabilize HIF-1α, leading to the transcription of hypoxia-responsive genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3][4]

These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of 2-(3-Hydroxypicolinamido)acetic acid and similar HIF stabilizers. The assays are designed to confirm the compound's mechanism of action by assessing its impact on HIF-1α stabilization, transcriptional activity, and target gene expression.

Mechanism of Action: HIF-1α Stabilization

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This post-translational modification allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[6] In the presence of a PHD inhibitor like 2-(3-Hydroxypicolinamido)acetic acid, this hydroxylation is blocked, preventing VHL binding and leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, initiating their transcription.[7]

References

- 1. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. HIF-1α/GPER signaling mediates the expression of VEGF induced by hypoxia in breast cancer associated fibroblasts (CAFs) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(3-Hydroxypicolinamido)acetic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxypicolinamido)acetic acid is a potent small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a reported IC50 value of 3.4 μM.[1][2] This compound is of significant interest to the research and drug development community due to its ability to function as a competitive inhibitor of 2OG, a key co-substrate for a wide range of enzymes, including histone demethylases and prolyl hydroxylases. A primary and well-characterized mechanism of action for compounds of this class is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[3][4]

Under normoxic conditions, PHDs hydroxylate proline residues on the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, 2-(3-Hydroxypicolinamido)acetic acid mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in crucial physiological and pathological processes, including erythropoiesis, angiogenesis, and cellular metabolism.[2][3][5] This mode of action makes 2-(3-Hydroxypicolinamido)acetic acid a valuable tool for studying the cellular responses to hypoxia and a potential therapeutic agent for conditions such as anemia associated with chronic kidney disease.[3][4]

These application notes provide a comprehensive overview of the use of 2-(3-Hydroxypicolinamido)acetic acid in cell culture, including its mechanism of action, detailed experimental protocols for assessing its biological activity, and expected outcomes.

Data Presentation

While specific cell-based quantitative data for 2-(3-Hydroxypicolinamido)acetic acid is not extensively available in the public domain, the following table summarizes its known biochemical potency. Researchers should use this as a starting point for determining optimal concentrations in their specific cell-based assays.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 3.4 µM | 2-Oxoglutarate (2OG) Oxygenase | [1][2] |

Signaling Pathway

The primary signaling pathway affected by 2-(3-Hydroxypicolinamido)acetic acid is the HIF-1α signaling cascade. The following diagram illustrates the mechanism of action.

Caption: Mechanism of HIF-1α stabilization by 2-(3-Hydroxypicolinamido)acetic acid.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of 2-(3-Hydroxypicolinamido)acetic acid in cell culture.

Protocol 1: Assessment of HIF-1α Stabilization by Western Blot

This protocol details the steps to qualitatively and semi-quantitatively measure the increase in HIF-1α protein levels in cells treated with 2-(3-Hydroxypicolinamido)acetic acid.

Materials:

-

2-(3-Hydroxypicolinamido)acetic acid

-

Cell line of interest (e.g., HEK293T, HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Workflow:

References

- 1. Dynamic combinatorial mass spectrometry leads to inhibitors of a 2-oxoglutarate-dependent nucleic acid demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Oxoglutarate (2OG) Oxygenase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the inhibition of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases, a diverse superfamily of enzymes involved in a wide range of physiological and pathological processes.[1][2][3][4] This document outlines key signaling pathways, detailed experimental protocols for inhibitor screening and characterization, and representative inhibitory data.

Introduction to 2OG Oxygenases

2OG-dependent oxygenases are non-heme iron enzymes that catalyze a variety of oxidative reactions, primarily hydroxylations and demethylations.[1][2] They play crucial roles in numerous biological processes, including hypoxia sensing, collagen biosynthesis, fatty acid metabolism, and epigenetic regulation through histone and nucleic acid modifications.[1][4] The conserved catalytic mechanism, which involves the binding of 2OG, the primary substrate, and molecular oxygen to an active site Fe(II) center, makes them attractive targets for therapeutic intervention in diseases such as cancer, anemia, and inflammatory disorders.[1][2][3][4][5]

Key Signaling Pathway: The Hypoxia-Inducible Factor (HIF) Pathway

A well-characterized role for 2OG oxygenases is the regulation of the HIF transcription factor, a master regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes, which are 2OG oxygenases, hydroxylate specific proline residues on the HIF-α subunit.[1][2] This modification creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[1][2] Another 2OG oxygenase, Factor Inhibiting HIF (FIH), hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks its interaction with transcriptional coactivators.[1][2]

Under hypoxic conditions, the lack of molecular oxygen limits the activity of PHDs and FIH.[1] This leads to the stabilization of HIF-α, its translocation to the nucleus, and dimerization with HIF-β. The active HIF complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism to promote cell survival.[1] Inhibition of PHDs can mimic the hypoxic response by stabilizing HIF-α, a strategy being explored for the treatment of anemia.

Experimental Protocols

A variety of assay formats can be employed to identify and characterize inhibitors of 2OG oxygenases. The choice of assay depends on factors such as throughput requirements, available instrumentation, and the specific enzyme being studied.

MALDI-TOF Mass Spectrometry Assay for IC50 Determination

This label-free method directly measures the enzymatic conversion of a substrate peptide to its hydroxylated product, providing a robust and accurate means of determining inhibitor potency.

Materials:

-

Purified recombinant 2OG oxygenase

-

Peptide substrate specific for the enzyme

-

2-oxoglutarate (2OG)

-

Ferrous sulfate (B86663) (FeSO₄)

-

L-Ascorbic acid

-

Test compounds dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Quench Solution: 0.1% Trifluoroacetic acid (TFA)

-

MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, peptide substrate, 2OG, FeSO₄, and ascorbic acid in Assay Buffer. Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the Assay Buffer, test compound, 2OG, FeSO₄, ascorbic acid, and peptide substrate.[6]

-

Enzyme Addition: Initiate the reaction by adding the 2OG oxygenase to each well.[6] The typical final reaction volume is 10-20 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period, typically 20-60 minutes.[6]

-

Quenching: Stop the reaction by adding the Quench Solution.[6]

-

Sample Preparation for MALDI-TOF: Mix a small aliquot (e.g., 1 µL) of the quenched reaction with the MALDI matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry.[6]

-

Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode. Identify the peaks corresponding to the un-hydroxylated substrate and the hydroxylated product (mass shift of +16 Da).[6]

-

Data Analysis: Calculate the percentage of product formation by determining the ratio of the product peak intensity to the sum of the substrate and product peak intensities. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[6]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for High-Throughput Screening

The AlphaScreen assay is a highly sensitive, bead-based proximity assay suitable for high-throughput screening (HTS) of inhibitor libraries.

Materials:

-

Purified recombinant 2OG oxygenase

-

Biotinylated peptide substrate

-

Antibody specific for the hydroxylated product, conjugated to an Acceptor bead

-

Streptavidin-coated Donor beads

-

2-oxoglutarate (2OG), Ferrous sulfate (FeSO₄), L-Ascorbic acid

-

Test compounds dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA

-

Quench Buffer: EDTA in assay buffer

-

384-well, low-volume, white microplates

Procedure:

-

Reagent Preparation: Prepare solutions and serial dilutions as described in the MALDI-TOF protocol.

-

Reaction Setup: Add the Assay Buffer, test compound, 2OG, FeSO₄, ascorbic acid, and biotinylated peptide substrate to the wells of a 384-well plate.[6]

-

Enzyme Addition: Initiate the enzymatic reaction by adding the 2OG oxygenase.[6]

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.[6]

-

Quenching: Stop the reaction by adding the Quench Buffer containing EDTA.[6]

-

Detection: Add the antibody-coated Acceptor beads and incubate in the dark. Then, add the Streptavidin-coated Donor beads and perform a final incubation in the dark.

-

Signal Reading: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The signal generated is proportional to the amount of hydroxylated product. Calculate percent inhibition for each compound concentration and determine IC50 values as described previously.

NMR-Based Screening

Competition-based Nuclear Magnetic Resonance (NMR) methods can be used for quantitative and site-specific screening of ligands that bind to 2OG oxygenases.[7] This technique often uses 2OG as a reporter ligand to detect inhibitors that compete for its binding site at the metal center.[7] While powerful for fragment-based screening and validation, it requires specialized equipment and expertise.[7]

Inhibitor Data Presentation

The potency of inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. Below is a summary of IC50 values for common 2OG oxygenase inhibitors against various enzyme subfamilies. Note that values can vary depending on assay conditions.

| Inhibitor | Target Family | PHD2 IC50 (µM) | KDM4A IC50 (µM) | TET2 IC50 (µM) | Notes |

| N-Oxalylglycine (NOG) | Broad Spectrum | ~1-5 | ~1-10 | ~20-50 | A widely used, potent 2OG analogue and competitive inhibitor.[8] |

| 2,4-PDCA | Broad Spectrum | ~1-10 | ~5-20 | ~50-100 | Pyridine-2,4-dicarboxylic acid, another common 2OG mimic.[7][8] |

| IOX1 | Broad Spectrum | ~0.1-1 | ~0.1-1 | Not widely reported | A potent, cell-permeable inhibitor. |

| Vadadustat | HIF PHDs | ~0.01-0.1 | >100 | Not applicable | A selective PHD inhibitor in clinical development for anemia.[6] |

| (R)-2-Hydroxyglutarate | Oncometabolite | >5000 | ~50-100 | ~50-100 | An oncometabolite that competitively inhibits multiple 2OG oxygenases.[1][6] |

| Succinate | Oncometabolite | >1000 | ~100-200 | ~20-50 | A TCA cycle intermediate and oncometabolite inhibitor.[1][6] |

| Fumarate | Oncometabolite | >5000 | ~50-100 | ~100-200 | A TCA cycle intermediate and oncometabolite inhibitor.[1][6] |

Data compiled from multiple sources for illustrative purposes. Actual values are highly dependent on specific assay conditions.[6]

Conclusion

The study of 2OG oxygenase inhibition is a dynamic field with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to screen, identify, and characterize novel inhibitors. The selection of an appropriate assay and a clear understanding of the underlying biological pathways are critical for success in this area of drug discovery and chemical biology.

References

- 1. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jianhaidulab.com [jianhaidulab.com]

Applications of 2-(3-Hydroxypicolinamido)acetic Acid in Epigenetics: A Potent Inhibitor of 2-Oxoglutarate-Dependent Dioxygenases

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(3-Hydroxypicolinamido)acetic acid is a small molecule inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, a broad family of enzymes that play critical roles in epigenetic regulation. By mimicking the endogenous cofactor 2-oxoglutarate, this compound competitively inhibits the activity of these enzymes, leading to alterations in the epigenetic landscape. Its primary characterized application is in the study of nucleic acid demethylation, with potential, though less explored, applications in histone demethylation.